molecular formula C21H22N4O5S B2766710 N1-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)-N2-(4-sulfamoylphenethyl)oxalamide CAS No. 898427-09-3

N1-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)-N2-(4-sulfamoylphenethyl)oxalamide

Cat. No.: B2766710
CAS No.: 898427-09-3
M. Wt: 442.49
InChI Key: PKQIKFGURCABTC-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule, likely containing a pyrroloquinoline core structure . Pyrroloquinolines are a class of heterocyclic compounds that have been studied for their potential biological activities .


Synthesis Analysis

While specific synthesis methods for this compound were not found, similar compounds such as 4-hydroxy-2-quinolones have been synthesized through various methods . These methods often involve multicomponent reactions and the use of catalysts .


Chemical Reactions Analysis

Again, specific reactions involving this compound were not found. But, 4-hydroxy-2-quinolones have been used in the synthesis of related four-membered to seven-membered heterocycles .

Scientific Research Applications

Synthesis and Chemical Reactivity

Heterocyclic compounds similar to the query chemical have been synthesized and explored for their chemical reactivity. The synthesis of sulphur-substituted pyrroloquinolines and their antimicrobial activity showcase the potential of these compounds in developing new antimicrobial agents (Es, Staskun, & Vuuren, 2005). These studies demonstrate the utility of heterocyclic chemistry in creating compounds with enhanced biological activities.

Polymorphic Modifications

Research on the polymorphic modifications of similar heterocyclic compounds reveals their potential in pharmaceutical applications, particularly in developing new remedies for hypertension (Shishkina et al., 2018). Understanding the polymorphism of these compounds can lead to better drug formulation and efficacy.

Biological Activities

Several studies focus on the diverse biological activities of heterocyclic compounds, including antimicrobial, anti-inflammatory, and potential antifungal properties. For example, the synthesis of pyrrolo-/indoloquinolines and their photophysical properties have been investigated, highlighting the importance of these compounds in medicinal chemistry and drug design (Kiruthika, Nandakumar, & Perumal, 2014).

Environmental Applications

The oxidative desulfurization of liquid fuel using N-containing compounds like pyridine and pyrrole indicates the relevance of such heterocyclic compounds in environmental science, particularly in the purification and treatment of fuels (Jia, Li, Ning, & Jin, 2009). This research demonstrates the potential of heterocyclic compounds in environmental remediation technologies.

Catalysis

The synthesis of N-heterocycle-fused quinoxalines, including pyrroloquinolines, through green chemistry approaches, suggests their application in catalysis and material science (Xie et al., 2017). These studies highlight the versatility of heterocyclic compounds in various scientific fields, from drug development to environmental sciences.

Properties

IUPAC Name

N'-(2-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)-N-[2-(4-sulfamoylphenyl)ethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N4O5S/c22-31(29,30)17-5-3-13(4-6-17)7-8-23-20(27)21(28)24-16-10-14-2-1-9-25-18(26)12-15(11-16)19(14)25/h3-6,10-11H,1-2,7-9,12H2,(H,23,27)(H,24,28)(H2,22,29,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKQIKFGURCABTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C3C(=CC(=C2)NC(=O)C(=O)NCCC4=CC=C(C=C4)S(=O)(=O)N)CC(=O)N3C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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